molecular formula C9H15N3O2 B13058985 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Katalognummer: B13058985
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: LKGZJEJRCQNRNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a dimethylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dimethylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

3-(3-amino-5-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-4-7(10)11-12(6)5-9(2,3)8(13)14/h4H,5H2,1-3H3,(H2,10,11)(H,13,14)

InChI-Schlüssel

LKGZJEJRCQNRNP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC(C)(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.